molecular formula C9H11N3O B2506153 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one CAS No. 1017589-95-5

2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one

Cat. No.: B2506153
CAS No.: 1017589-95-5
M. Wt: 177.207
InChI Key: VNNQOIMIZYDMKM-UHFFFAOYSA-N
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Description

2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one is a heterocyclic compound with the molecular formula C9H11N3O. This compound is characterized by a seven-membered ring fused to a pyrimidine ring, with an amino group at the 2-position and a keto group at the 5-position. It has a molecular weight of 177.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The specific steps and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. The process generally requires precise control of reaction parameters such as temperature, pressure, and pH, as well as the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a receptor antagonist, blocking the activity of certain receptors involved in pain and inflammation pathways. This interaction can modulate various cellular processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a receptor antagonist and its potential therapeutic applications set it apart from similar compounds .

Properties

IUPAC Name

2-amino-6,7,8,9-tetrahydrocyclohepta[d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-9-11-5-6-7(12-9)3-1-2-4-8(6)13/h5H,1-4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNQOIMIZYDMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=CN=C(N=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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